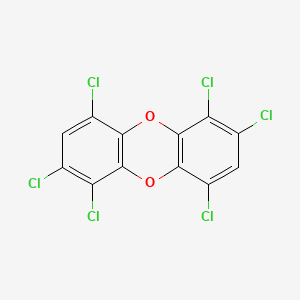

1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin

Description

Context of PCDD Congeners and Isomers

The basic structure of a dibenzo-p-dioxin (B167043) consists of two benzene (B151609) rings connected by two oxygen atoms. Chlorine atoms can attach to this structure at any of the eight available positions, numbered 1 through 4 and 6 through 9. The term congeners refers to all members of the PCDD family, which total 75 distinct compounds. wikipedia.org Congeners that have the same number of chlorine atoms but differ in their placement on the dibenzo-p-dioxin structure are known as isomers .

PCDDs are categorized into homologue groups based on the number of chlorine atoms. For instance, the hexachlorodibenzo-p-dioxin (HxCDD) homologue group consists of all PCDD molecules containing six chlorine atoms. Within this group, there are 10 different isomers, each with a unique arrangement of these six chlorine atoms. The compound of focus, 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin, is one of these 10 HxCDD isomers.

Significance of Hexachlorodibenzo-p-dioxin Isomers in Environmental Research

The environmental significance of PCDD isomers is largely determined by the specific positions of the chlorine atoms on the molecule's structure. wikipedia.org Research has overwhelmingly focused on a small number of "dioxin-like" congeners that exhibit significant toxicity. researchgate.net These are the 17 congeners that have chlorine atoms in the 2, 3, 7, and 8 positions. alsglobal.eu The most studied of all dioxins is 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.org

Hexachlorodibenzo-p-dioxin isomers that are substituted at the 2, 3, 7, and 8 positions, such as 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD, are of considerable interest in environmental research due to their persistence and "dioxin-like" toxicity. researchgate.net Conversely, isomers that lack the 2,3,7,8-substitution pattern, such as 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin, are generally considered to be of lower toxicological significance. wikipedia.org As a result, there is a substantial lack of specific research and experimental data for many of the non-2,3,7,8-substituted isomers, including 1,2,4,6,7,9-HCDD.

Due to the limited availability of experimental data for 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin, its physicochemical properties are often estimated using Quantitative Structure-Property Relationship (QSPR) models. researchgate.netnih.gov These models use the chemical's structure to predict its properties. The following table presents estimated physicochemical properties for 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin.

Interactive Data Table: Estimated Physicochemical Properties of 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin

| Property | Estimated Value | Unit |

| Molecular Formula | C₁₂H₂Cl₆O₂ | |

| Molecular Weight | 390.86 | g/mol |

| Melting Point | Not available | °C |

| Boiling Point | Not available | °C |

| Water Solubility | Very low | mg/L |

| Log Kow (Octanol-Water Partition Coefficient) | High | |

| Vapor Pressure | Very low | mm Hg |

Note: The values in this table are estimations based on QSPR models due to the lack of available experimental data for this specific isomer.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,6,7,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)9-11(7(3)17)20-10-6(16)2-4(14)8(18)12(10)19-9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJDQMWAWFTDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=C1Cl)Cl)OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074042 | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-62-8 | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6,7,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS455BPQ7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Emission Pathways of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin

Industrial Byproduct Formation Mechanisms

1,2,4,6,7,9-HCDD is not commercially produced but arises as a contaminant in the manufacturing of certain chlorinated organic chemicals.

The synthesis of chlorophenols, which are used as intermediates in the production of pesticides and preservatives, is a significant source of 1,2,4,6,7,9-HCDD. The formation occurs through the condensation of chlorophenol precursors under specific temperature and pressure conditions.

For instance, the production of 2,4,5-trichlorophenol (B144370) has been identified as a pathway for the formation of various PCDD isomers. While the primary product of dimerization of 2,4,5-trichlorophenol is the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), other isomers, including hexachlorodibenzo-p-dioxins, can also be formed through more complex reactions involving chlorinated phenoxy radicals. psu.edu The specific substitution pattern of the resulting dioxin is dependent on the reaction conditions and the specific chlorophenol precursors involved.

Similarly, technical-grade pentachlorophenol (B1679276) (PCP), a wood preservative, has been found to contain a variety of PCDD congeners, including HCDDs. The manufacturing process of PCP can lead to the formation of these dioxins through the self-condensation of PCP molecules or the reaction of PCP with other chlorinated phenols present as impurities.

The general mechanism involves the dimerization of chlorophenate radicals, followed by cyclization to form the dibenzo-p-dioxin (B167043) structure. The degree and position of chlorination on the final molecule are determined by the starting chlorophenol molecules.

The synthesis of other chlorinated organic compounds can also lead to the unintentional formation of 1,2,4,6,7,9-HCDD. These processes often involve high temperatures, pressures, and the presence of chlorine and a carbon source, which are the fundamental ingredients for dioxin formation. The reaction of the antimicrobial agent triclosan (B1682465) (5-chloro-2-(2,4-dichlorophenoxy)phenol) with free chlorine, for example, can lead to the formation of various chlorinated organic compounds, including chlorophenols that can act as precursors to PCDDs. nih.gov

The table below summarizes the key industrial processes associated with the formation of 1,2,4,6,7,9-HCDD.

| Industrial Process | Precursor Compounds | Formation Pathway |

| 2,4,5-Trichlorophenol Synthesis | 1,2,4,5-Tetrachlorobenzene | Condensation of chlorophenol intermediates |

| Pentachlorophenol (PCP) Production | Hexachlorobenzene | Self-condensation and cross-condensation of chlorophenols |

| Herbicide Manufacturing (e.g., 2,4,5-T) | 2,4,5-Trichlorophenol | Impurity formation during synthesis |

Combustion-Derived Emissions

Combustion processes, particularly those involving chlorinated materials, are a major source of 1,2,4,6,7,9-HCDD emissions to the atmosphere.

Municipal solid waste and hazardous waste incinerators are significant sources of PCDD/F emissions, including 1,2,4,6,7,9-HCDD. researchgate.neteuropa.eu The complex mixture of materials in waste streams, including plastics (like PVC), paper, and organic matter, provides the necessary chlorine and carbon sources for dioxin formation during combustion. nih.gov The formation can occur in the gas phase at high temperatures or on the surface of fly ash particles at lower temperatures in the post-combustion zone.

The congener profile of PCDD/Fs from incinerators can vary depending on the waste composition and the operational conditions of the incinerator. Research has shown that highly chlorinated dioxins are often formed in significant amounts during waste incineration. researchgate.net

De novo synthesis is a critical pathway for the formation of PCDD/Fs on fly ash in the cooling zones of incinerators, typically in the temperature range of 200-450°C. epa.gov This process involves the formation of dioxins from elemental carbon and a chlorine source (like HCl or inorganic chlorides) in the presence of oxygen and a metal catalyst (often copper). The carbon structure of the fly ash acts as a template for the formation of the dibenzo-p-dioxin backbone, which is subsequently chlorinated. The specific isomers formed, including 1,2,4,6,7,9-HCDD, are influenced by the reaction temperature, the composition of the fly ash, and the residence time in the formation window.

In addition to de novo synthesis, PCDD/Fs are formed from the chemical transformation of precursor compounds during combustion. core.ac.uk These precursors are chlorinated aromatic compounds, such as chlorophenols and chlorobenzenes, which can be present in the waste feed or formed as products of incomplete combustion. These precursors can then undergo gas-phase or surface-catalyzed reactions to form PCDD/Fs. The condensation of two chlorophenol molecules is a well-established mechanism for PCDD formation. core.ac.uknih.gov The specific substitution pattern of the resulting HCDD isomer is determined by the structure of the reacting precursor molecules.

The following table outlines the key aspects of combustion-derived formation of 1,2,4,6,7,9-HCDD.

| Formation Pathway | Description | Key Factors |

| Waste Incineration | Thermal decomposition and recombination of organic and chlorinated materials in waste. | Waste composition (e.g., PVC content), combustion efficiency, temperature. |

| De Novo Synthesis | Formation from elemental carbon, a chlorine source, and oxygen on fly ash surfaces. | Temperature (200-450°C), fly ash composition (carbon, metal catalysts), residence time. |

| Precursor Formation | Gas-phase or surface-catalyzed reactions of chlorinated aromatic precursors. | Presence of precursors (chlorophenols, chlorobenzenes), temperature, catalysts. |

Natural and Unintentional Formation Routes

The compound 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,7,9-HxCDD) is not produced commercially and has no known technical use. Its presence in the environment is a result of unintentional formation as a byproduct in various industrial and thermal processes, as well as through natural phenomena. Polychlorinated dibenzo-p-dioxins (PCDDs), the family of compounds to which 1,2,4,6,7,9-HxCDD belongs, are primarily formed as unwanted byproducts when chlorinated materials are involved in combustion or other high-temperature processes. epa.gov

Major unintentional formation routes include the manufacturing of chlorinated chemicals and high-temperature combustion. Natural processes such as forest fires and volcanic eruptions can also contribute to the formation of PCDDs, although these sources are generally considered to be less significant than anthropogenic ones. cdc.gov The formation mechanisms are complex and can be broadly categorized into two main pathways: precursor condensation and de novo synthesis. The precursor pathway involves the chemical transformation of chlorinated precursor compounds, such as chlorophenols, at elevated temperatures. The de novo synthesis involves the formation of PCDDs from elemental carbon, a chlorine source, and oxygen on a fly ash surface, typically in the post-combustion zone of incinerators. haz-map.com

Industrial Chemical Production

A significant historical and ongoing source for the unintentional formation of hexachlorodibenzo-p-dioxin (HxCDD) isomers is the production of the wood preservative and pesticide, pentachlorophenol (PCP). nih.gov Technical-grade PCP is known to be contaminated with a variety of PCDDs and polychlorinated dibenzofurans (PCDFs). researchgate.netscirp.org The manufacturing process, which involves the multi-stage chlorination of phenol, can create conditions conducive to the formation of these byproducts. epa.gov

Analyses of commercial PCP have consistently identified isomers of hexachlorodibenzo-p-dioxin (HxCDD), heptachlorodibenzo-p-dioxin (HpCDD), and octachlorodibenzo-p-dioxin (B131699) (OCDD) as the predominant PCDD contaminants. researchgate.netepa.gov While much of the regulatory and research focus has been on the highly toxic 2,3,7,8-substituted congeners, non-2,3,7,8-substituted isomers such as 1,2,4,6,7,9-HxCDD are also formed. A 1978 report from a U.S. Environmental Protection Agency study group identified physical properties for the 1,2,4,6,7,9-HxCDD isomer, confirming its presence as a contaminant in commercial PCP formulations.

Table 1: Physical Properties of 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin

This table presents key physical and chemical properties for the specific isomer 1,2,4,6,7,9-HxCDD.

| Property | Value |

| Molecular Weight | 390.86 |

| Melting Point (°C) | 240 |

| "p" Value | 0.88 |

| Estimated Vapor Pressure (mmHg) | 6.6 x 10⁻⁷ |

| UV Max (in CHCl₃, nm) | 310 |

Thermal and Combustion Processes

Combustion processes are a major source of PCDD/PCDF emissions to the environment. env.go.jp These sources include:

Municipal solid waste incineration

Hazardous waste incineration

Metallurgical processes (e.g., steel production in electric arc furnaces, secondary copper and aluminum smelting) epa.gov

Cement kilns

Biomass burning epa.gov

During combustion, complex mixtures of PCDD and PCDF isomers are formed. The specific congener profile of these emissions can vary significantly depending on the fuel, combustion conditions (temperature, oxygen levels), and the presence of catalysts like copper. epa.gov HxCDD isomers are routinely detected in the flue gas and fly ash from these facilities. env.go.jp However, detailed, quantitative, isomer-specific data for 1,2,4,6,7,9-HxCDD are limited in the scientific literature. Most analytical studies provide concentrations for the total HxCDD homologue group or focus specifically on the 2,3,7,8-substituted congeners (e.g., 1,2,3,6,7,8-HxCDD, 1,2,3,7,8,9-HxCDD, and 1,2,3,4,7,8-HxCDD) due to their established toxicity. cdc.gov The non-2,3,7,8-substituted congeners, like 1,2,4,6,7,9-HxCDD, are generally considered less toxic and are often not individually quantified in routine monitoring.

Environmental Dynamics and Distribution of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin

Atmospheric Transport and Deposition

Atmospheric transport is a primary mechanism for the widespread distribution of PCDDs from their sources. epa.gov The properties of 1,2,4,6,7,9-HxCDD influence its behavior in the atmosphere, including its partitioning between gas and particle phases and its subsequent removal via deposition.

Due to their low volatility, higher chlorinated dioxins such as hexachlorodibenzo-p-dioxins are predominantly associated with particulate matter in the atmosphere. cdc.gov This partitioning behavior is a critical determinant of their atmospheric residence time and transport distance. The distribution between the gas phase and particulate phase is influenced by factors such as ambient temperature, the concentration and nature of atmospheric particles, and the specific properties of the dioxin congener. For HxCDD congeners, the majority of the compound is expected to be sorbed to airborne particles rather than existing in the vapor phase. This high partitioning ratio to ambient particulate matter is a characteristic feature of tetra-, penta-, and hexa-chlorinated congeners. cdc.gov

The removal of HxCDDs from the atmosphere occurs through both wet and dry deposition. Wet deposition involves the scavenging of both vapor-phase and particle-bound compounds by precipitation (rain, snow, fog). Dry deposition refers to the gravitational settling of particulate matter and the direct transfer of gases to the Earth's surface. Given that 1,2,4,6,7,9-HxCDD is primarily bound to atmospheric particles, dry deposition is a significant removal pathway. nih.gov Wet deposition also contributes to its removal from the atmosphere, washing out particle-associated dioxins. nih.gov

The association of higher chlorinated PCDDs with fine atmospheric particles facilitates their long-range transport. cdc.gov These particles can remain suspended in the atmosphere for extended periods, allowing for transport over vast distances from emission sources to remote regions. envirocomp.com While lower chlorinated PCDDs may degrade in the atmosphere within days, the higher chlorinated congeners are more persistent, making them susceptible to long-range transport. cdc.gov This phenomenon contributes to the presence of compounds like HxCDDs in remote ecosystems, far from any direct sources. envirocomp.com

Aquatic System Partitioning

In aquatic environments, the behavior of 1,2,4,6,7,9-HxCDD is dominated by its high hydrophobicity, leading to its rapid partitioning from the water column to sediments and suspended solids.

Table 1: Partitioning Coefficients for Dioxin Compounds

This table presents octanol-water (Kow) and organic carbon-water (B12546825) (Koc) partition coefficients for dioxin compounds. These values indicate the tendency of a chemical to partition into organic phases (like sediment or biota) from water.

| Compound/Group | Log Kow Range | Log Koc Range | Source(s) |

| TCDD | 6.5 - 8.0 | 6.5 - 7.5 | epa.gov |

| Dioxin-like Compounds | - | 7.5 - >9.0 (with black carbon) | nih.gov |

| 1,2,3,7,8,9-HxCDD | - | 5.62 (Estimated Koc of 420,000) | nih.gov |

The interface between bottom sediment and the overlying water column is a dynamic zone for hydrophobic pollutants like 1,2,4,6,7,9-HxCDD. Sediments act as the primary sink and long-term reservoir for these compounds. nih.gov Pollutants can be exchanged between the sediment solid phase and the pore water (the water held in the spaces between sediment particles). nih.gov The concentration of dioxins in pore water is in a state of equilibrium with the sediment solids. nih.gov Processes such as bioturbation (mixing of sediments by organisms) and resuspension of sediments by currents can reintroduce particle-bound HxCDD into the water column, making it available for further transport or uptake by organisms. However, due to strong adsorption, the concentration of HxCDD dissolved in the water column is expected to remain extremely low. The disequilibrium observed between dioxin concentrations in fish and sediment is influenced by the complex dynamics at the sediment-water interface and the bioavailability of the compound. epa.gov

Table 2: Biota-Sediment Accumulation Factors (BSAFs) for TCDD

BSAF values relate the concentration of a chemical in an organism (normalized to lipid content) to its concentration in sediment (normalized to organic carbon). It indicates the potential for a chemical to accumulate in organisms from sediment. Data for 1,2,4,6,7,9-HxCDD is not available, so data for TCDD is provided for context.

| Organism | BSAF Range | Predicted Equilibrium BSAF | Source(s) |

| Fish | 0.03 - 0.30 | ~1.0 or slightly greater | epa.gov, nih.gov |

Soil and Terrestrial Environment Mobility

The mobility of 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin (1,2,4,6,7,9-HxCDD) in the terrestrial environment is significantly restricted by its strong tendency to adsorb to soil particles. As with other highly chlorinated dioxins, its physicochemical properties dictate its behavior, leading to high persistence and low mobility in soil matrices.

Soil Adsorption and Mobility Characteristics

Polychlorinated dibenzo-p-dioxins (PCDDs) as a class are characterized by large soil adsorption coefficients, which results in low mobility in soil surfaces. cdc.gov This strong adsorption is primarily driven by the compound's high lipophilicity (hydrophobicity). The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the mobility of organic substances in soil; a high Koc value indicates a strong affinity for the organic carbon fraction of soil and, consequently, limited movement.

Table 1: Organic Carbon-Water Partition Coefficients (Koc) for Selected PCDD Congeners

| Compound | Mean Koc (L/kg) | Log Koc |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 5.4 x 10⁶ | 6.73 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1.3 x 10⁷ | 7.11 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 1.1 x 10⁷ | 7.04 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1.1 x 10⁷ | 7.04 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 1.1 x 10⁷ | 7.04 |

Data for illustrative purposes, sourced from scientific literature and databases for closely related dioxin congeners. ca.gov

Partitioning to Vegetation Surfaces

The transfer of 1,2,4,6,7,9-HxCDD from the environment to vegetation occurs through two primary pathways: atmospheric deposition onto the surfaces of shoots and leaves, and root uptake and subsequent translocation from contaminated soil.

Atmospheric deposition is considered the principal source of dioxins found in the aerial parts of plants, especially in urban or industrial areas where these compounds are present in the air. clu-in.org Due to their low volatility, higher chlorinated congeners like HxCDDs are associated with particulate matter, which can be deposited onto plant surfaces. cdc.gov

Root uptake from soil is generally a less significant pathway for highly chlorinated dioxins. clu-in.org The same strong adsorption to soil organic matter that limits mobility also reduces the bioavailability of the compound for plant uptake. While contaminants can be taken up by roots, the efficiency of this process and the subsequent translocation to the shoots (stems and leaves) is typically low for compounds with high lipophilicity. clu-in.org Studies on various crops have shown that while dioxins can be detected in roots, very little is moved to the edible, above-ground portions of the plant. The transfer from root to shoot is highly dependent on the specific plant species. clu-in.org

Environmental Persistence and Half-Life Studies

1,2,4,6,7,9-HxCDD, like other higher chlorinated dioxins, is highly persistent in the environment. cdc.govepa.gov Its chemical stability and resistance to degradation processes result in long environmental half-lives, particularly in soil and sediment.

Factors Influencing Degradation Rates in Different Media

The degradation of 1,2,4,6,7,9-HxCDD is a slow process governed by several factors, including the environmental medium (air, water, soil), the presence of sunlight, and microbial activity.

Photodegradation : In the atmosphere and on surfaces exposed to sunlight, photodegradation (or photolysis) is an important degradation pathway. cdc.gov The rate of this process can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂). Research on the closely related isomer 1,2,3,6,7,8-HxCDD demonstrated that photocatalytic degradation is much faster than direct photolysis. nih.gov The rate of degradation generally decreases as the number of chlorine atoms on the dioxin molecule increases. nih.gov In aquatic systems, photolysis can occur in surface waters, but its effectiveness is limited because HxCDDs are expected to adsorb strongly to sediment and particulate matter, removing them from the sunlit zone. epa.gov

Table 2: Photodegradation Rate Constants for 1,2,3,6,7,8-HxCDD

| Process | Compound (Amount) | Rate Constant (k, h⁻¹) |

| Direct UV Photolysis | 1,2,3,6,7,8-HxCDD (50 ng) | 0.0666 |

| UV/TiO₂ Photocatalysis | 1,2,3,6,7,8-HxCDD (2000 ng) | 0.2474 |

Data from a study by Wu et al. (2005) on a closely related HxCDD isomer. nih.gov

Atmospheric Degradation : In the atmosphere, HxCDDs can be degraded by reacting with photochemically produced hydroxyl radicals. The estimated atmospheric half-life for heptachlorodibenzo-p-dioxin, a closely related compound, based on this reaction is approximately 12.3 days. wikipedia.org However, because these compounds partition readily to atmospheric particles, they can be removed from the atmosphere via wet and dry deposition before significant degradation occurs, leading to long-range transport. cdc.gov

Bioaccumulation and Food Web Transfer of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin

Uptake and Accumulation in Organisms

The uptake and accumulation of dioxins are largely driven by their lipophilicity (tendency to dissolve in fats) and persistence in the environment. These characteristics lead to their bioaccumulation in the fatty tissues of organisms.

Dioxins are known to bioconcentrate in aquatic organisms from the surrounding water and bioaccumulate from their diet. cdc.gov However, the potential for accumulation varies significantly among different congeners. Research indicates that congeners lacking the 2,3,7,8-chlorine substitution pattern, such as 1,2,4,6,7,9-HxCDD, generally exhibit lower bioaccumulation potential.

Interactive Data Table: General Bioaccumulation Potential of Dioxin Congeners in Aquatic Biota

| Congener Substitution Pattern | Example Congener | General Bioaccumulation Potential | Key Factors |

| 2,3,7,8-Substituted | 2,3,7,8-TCDD | High | High lipophilicity, metabolic stability, persistence. |

| Non-2,3,7,8-Substituted | 1,2,4,6,7,9-HxCDD | Low to Moderate | Lower binding affinity to the Aryl hydrocarbon receptor (AhR), potentially more susceptible to metabolic breakdown and elimination. frontiersin.orgnih.gov |

| Highly Chlorinated (Hepta/Octa) | OCDD | Lower | Reduced bioavailability due to very high lipophilicity and larger molecular size. epa.gov |

For terrestrial animals, the primary routes of exposure to dioxins are the ingestion of contaminated soil and the consumption of vegetation that has been contaminated through atmospheric deposition. srce.hrnih.gov Once ingested, these lipophilic compounds accumulate in the fatty tissues of wildlife and livestock, such as cattle, goats, and pigs. srce.hr

Studies on the persistence of various dioxin congeners in animals indicate that non-2,3,7,8-substituted isomers are generally retained for shorter periods than their 2,3,7,8-substituted counterparts. Research in marmoset monkeys exposed to a mixture of PCDDs and PCDFs showed that non-2,3,7,8-substituted congeners were present in liver and adipose tissue in relatively minor quantities and were eliminated more rapidly. nih.gov This suggests that 1,2,4,6,7,9-HxCDD would be less persistent in terrestrial biota compared to isomers like 1,2,3,6,7,8-HxCDD.

Trophic Transfer and Biomagnification

Trophic transfer is the movement of contaminants through a food web. Biomagnification is a specific case of trophic transfer where the concentration of a contaminant increases in organisms at successively higher levels in a food chain. eeer.org

Persistent and bioaccumulative substances like many dioxin congeners have the potential to biomagnify. nih.gov This ecological amplification can lead to significantly higher concentrations in top predators compared to the base of the food web. However, the degree of biomagnification is highly congener-specific.

Limited information is available on specific food chain multipliers for 1,2,4,6,7,9-HxCDD. Given its structural characteristics and inferred lower bioaccumulation potential, it is expected to have a lower biomagnification factor (BMF) and less significant trophic transfer compared to the more persistent 2,3,7,8-substituted congeners. frontiersin.org For example, studies in Lake Ontario have shown significant biomagnification of 2,3,7,8-TCDD between fish and fish-eating birds. epa.gov In contrast, compounds that are more readily metabolized or have lower bioavailability show less potential for amplification in the food web.

The potential for a chemical to bioaccumulate varies between species due to differences in physiology, diet, habitat, and metabolic capacity. The ability to metabolize and excrete specific dioxin congeners can significantly influence the resulting body burden.

For dioxins, bioaccumulation potential is strongly linked to the 2,3,7,8-substitution pattern, which confers metabolic stability. Congeners that lack this specific arrangement, including 1,2,4,6,7,9-HxCDD, are generally more susceptible to metabolic processes that facilitate their excretion. nih.gov Therefore, the species-specific bioaccumulation potential for 1,2,4,6,7,9-HxCDD is predicted to be substantially lower than that of the more toxic HxCDD isomers (e.g., 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD) across different species.

Interactive Data Table: Comparative Bioaccumulation Characteristics of HxCDD Isomers

| Isomer | Substitution Pattern | Expected Bioaccumulation Potential | Rationale |

| 1,2,3,6,7,8-HxCDD | 2,3,7,8-Substituted | High | Metabolically stable, high persistence in tissues. epa.gov |

| 1,2,3,7,8,9-HxCDD | 2,3,7,8-Substituted | High | Metabolically stable, high persistence in tissues. epa.gov |

| 1,2,4,6,7,9-HxCDD | Non-2,3,7,8-Substituted | Low | Lacks the key 2,3,7,8 chlorine pattern, suggesting lower persistence and higher potential for metabolic excretion. frontiersin.orgnih.gov |

Human Exposure Pathways (General)

For the general population, the overwhelming majority of exposure to dioxins, including HxCDD congeners, occurs through diet. cdc.govtaylorfrancis.com It is estimated that over 90% of human background exposure comes from the consumption of foods, particularly those high in animal fats. who.int

These compounds accumulate in the fat of livestock, poultry, and fish, which then enter the human food supply. srce.hr Major dietary sources include meat, dairy products, eggs, and fish. srce.hrwho.int Because dioxins are environmentally persistent, they can be found at low levels in a wide variety of food products. Other potential routes of exposure, such as inhalation of contaminated air and dermal contact, are considered minor pathways for the general public compared to dietary intake. cdc.gov

Dietary Intake Considerations

For the general population, the primary route of exposure to dioxins is through the consumption of contaminated food. who.int It is estimated that over 90% of human exposure occurs through the diet, particularly from foods of animal origin. who.intfsai.ie

The process begins when dioxins, released into the environment from industrial and combustion processes, settle onto soil, water, and vegetation. canada.ca These contaminants are then ingested by animals. Because 1,2,4,6,7,9-HxCDD is fat-soluble, it is not easily excreted and instead accumulates in the animal's adipose tissues (fat). ifst.orgwho.int As smaller animals are consumed by larger ones, the concentration of the dioxin becomes increasingly magnified at higher trophic levels.

This biomagnification leads to the presence of hexachlorodibenzo-p-dioxins in a variety of common foodstuffs. The highest levels are typically found in fatty foods such as:

Meat and meat products who.intusda.gov

Dairy products who.int

Fish and shellfish who.int

Eggs fsai.ie

Fish, in particular, can accumulate these compounds from contaminated sediments and water, making them a significant potential source of dietary exposure. epa.gov While many national authorities have programs to monitor the food supply for dioxins, specific data quantifying the concentration of the 1,2,4,6,7,9-HxCDD isomer is often limited, as monitoring frequently focuses on the most toxic congeners or the total toxic equivalency (TEQ) of a mixture of dioxin-like compounds. who.intepa.gov

Table 1: Primary Dietary Sources of Dioxin Contamination

| Food Category | Mechanism of Contamination |

|---|---|

| Meat (Beef, Pork, Poultry) | Ingestion of contaminated feed and forage, leading to bioaccumulation in animal fat. ifst.orgusda.gov |

| Fish and Shellfish | Bioconcentration from contaminated water and bioaccumulation from consuming smaller organisms in the aquatic food web. epa.gov |

| Dairy Products (Milk, Butter, Cheese) | Transfer of the compound from the cow's body fat into milk fat during lactation. fsai.ie |

| Eggs | Accumulation in the fatty yolk of eggs from hens exposed to contaminated feed. fsai.ie |

Occupational and Incidental Exposures

While dietary intake is the main exposure pathway for the general public, certain occupations and scenarios can lead to higher levels of exposure to 1,2,4,6,7,9-Hexachlorodibenzo-P-dioxin. cdc.gov This congener is not produced commercially but exists as an unintentional byproduct of various industrial processes. ontosight.aiwikipedia.org

A primary source of occupational exposure is linked to the production and use of the wood preservative pentachlorophenol (B1679276) (PCP). haz-map.com Technical-grade PCP formulations are known to contain a variety of dioxin isomers as impurities, with hexachlorodibenzo-p-dioxins being among the predominant contaminants. cdc.govnih.gov Workers in facilities that manufactured or used PCP for treating wood products like utility poles and railroad ties could have been exposed. cdc.gov

Other significant industrial sources that can generate HxCDDs as byproducts include:

Waste Incineration: Combustion of municipal solid waste and industrial materials can create dioxins if chlorine and organic matter are present. ontosight.aicanada.ca

Pulp and Paper Manufacturing: The use of chlorine for bleaching paper pulp has historically been a source of dioxin formation. ontosight.ai

Chemical Manufacturing: Production of certain chlorinated pesticides and herbicides can result in the unintentional formation of dioxins. ontosight.aihaz-map.com

In these industrial settings, exposure can occur through two main routes: inhalation of contaminated airborne particles, dust, or vapors, and direct dermal (skin) contact with contaminated products or residues. cdc.gov Studies of workers in PCP manufacturing plants have shown that serum dioxin concentrations tend to increase with the duration of employment, confirming that occupational settings can be a significant source of exposure. nih.gov

Table 2: Potential Sources of Occupational and Incidental Exposure

| Industry/Activity | Primary Exposure Route(s) | Notes |

|---|---|---|

| Pentachlorophenol (PCP) Manufacturing | Inhalation, Dermal Contact | HxCDDs are known impurities in technical-grade PCP. nih.gov |

| Wood Preservation | Inhalation, Dermal Contact | Application of PCP to utility poles, railroad ties, and wharf pilings. cdc.gov |

| Waste Incineration | Inhalation | Unintentional byproduct of burning chlorinated materials. canada.ca |

| Pulp and Paper Mills | Inhalation, Dermal Contact | Associated with chlorine bleaching processes. ontosight.ai |

| Chlorinated Pesticide Production | Inhalation, Dermal Contact | Dioxins can be formed as unintended contaminants. haz-map.com |

Mentioned Chemical Compounds

Analytical Methodologies for 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin Quantification

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2,4,6,7,9-HxCDD is the preparation and extraction of the analyte from the sample matrix. The primary goal is to efficiently isolate the target compound from complex matrices while minimizing the loss of the analyte and the co-extraction of interfering substances. The choice of technique is highly dependent on the nature of the sample matrix.

Different environmental and biological matrices require specific extraction protocols to ensure optimal recovery of 1,2,4,6,7,9-HxCDD.

Water: For aqueous samples, the primary challenge is the low concentration of the hydrophobic 1,2,4,6,7,9-HxCDD. Common techniques include liquid-liquid extraction (LLE) with a non-polar solvent like dichloromethane or solid-phase extraction (SPE). SPE is often favored for large sample volumes as it can be semi-automated and is more efficient than LLE. jenck.comresearchgate.net

Soil and Sediment: In soil and sediment samples, 1,2,4,6,7,9-HxCDD is tightly bound to the organic matter. Soxhlet extraction with a solvent such as toluene is a traditional and effective method. thermofisher.com More modern techniques like Accelerated Solvent Extraction (ASE) can also be employed to reduce extraction time and solvent consumption. thermofisher.com To handle high organic content which can clog cleanup columns, a pre-treatment with concentrated sulfuric acid may be used. nih.gov

Biological Tissues: The analysis of biological tissues, such as fish or adipose tissue, is complicated by the high lipid content. The extraction is typically performed using a mixture of polar and non-polar solvents to efficiently remove the lipids. cdc.govmdpi.com Prior to extraction, samples may be freeze-dried and homogenized.

Table 1: Matrix-Specific Extraction Techniques for 1,2,4,6,7,9-HxCDD

| Matrix | Extraction Technique | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | Efficient for large volumes, can be automated. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Requires large volumes of organic solvent. | |

| Soil/Sediment | Soxhlet Extraction | A classic and robust method, often using toluene. thermofisher.com |

| Accelerated Solvent Extraction (ASE) | Faster and uses less solvent compared to Soxhlet. thermofisher.com | |

| Biological Tissue | Solvent Extraction | Requires effective removal of co-extracted lipids. cdc.gov |

Following extraction, the sample extract contains a mixture of the target analyte and a large number of co-extracted interfering compounds. A multi-step cleanup procedure is essential to remove these interferences before instrumental analysis.

Multi-layer Silica Gel Chromatography: This is a common and effective cleanup technique. The column typically contains several layers of silica gel impregnated with different reagents. lcms.czresearchgate.netsigmaaldrich.com For instance, a layer of sulfuric acid-impregnated silica gel is used to oxidize lipids and other organic interferences, while a silver nitrate-impregnated layer removes sulfur-containing compounds. sigmaaldrich.com

Alumina Chromatography: Alumina columns are used to separate polychlorinated dibenzo-p-dioxins (PCDDs) from other chlorinated compounds like polychlorinated biphenyls (PCBs). fujifilm.com

Carbon Column Chromatography: Activated carbon columns are highly effective in isolating planar molecules like PCDDs from non-planar interferences. fujifilm.comnih.gov The PCDDs are adsorbed onto the carbon and then selectively eluted.

Table 2: Common Cleanup and Purification Procedures for 1,2,4,6,7,9-HxCDD Analysis

| Procedure | Purpose | Mechanism |

| Acid/Base Washing | Removal of acidic and basic interferences | Partitioning between organic and aqueous phases. |

| Multi-layer Silica Gel Column | Removal of lipids, sulfur compounds, and other polar interferences | Oxidation and adsorption by chemically modified silica gel. sigmaaldrich.com |

| Alumina Column | Separation from certain classes of chlorinated compounds | Adsorption chromatography based on polarity. fujifilm.com |

| Activated Carbon Column | Isolation of planar molecules (PCDDs) from non-planar compounds | Strong adsorption of planar aromatic compounds. nih.gov |

High-Resolution Gas Chromatography (HRGC) Applications

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of 1,2,4,6,7,9-HxCDD from its isomers and other closely related compounds. The high resolving power of capillary columns is necessary to achieve the required specificity for accurate quantification.

There are ten hexachlorodibenzo-p-dioxin isomers, and their separation is a significant analytical challenge. Capillary columns with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5) are commonly used for the analysis of PCDDs. dioxin20xx.orgresearchgate.net While these columns can separate many of the HxCDD isomers, complete baseline separation of all 2,3,7,8-substituted congeners from other isomers on a single column can be difficult. chromatographyonline.com Therefore, a secondary confirmation column with a different polarity may be used to ensure the accurate identification and quantification of each isomer. chromatographyonline.com For 1,2,4,6,7,9-HxCDD, its elution relative to other HxCDD isomers on a DB-5 column is well-characterized. researchgate.net

Table 3: Common HRGC Columns for 1,2,4,6,7,9-HxCDD Isomer Separation

| Column Type | Stationary Phase | Key Features |

| DB-5 / DB-5ms | 5% Phenyl-methylpolysiloxane | Standard column for dioxin analysis, provides good separation of many HxCDD isomers. dioxin20xx.orgresearchgate.net |

| SP-2331 | Cyanopropyl siloxane | A more polar column, often used for confirmation of isomer identity. publications.gc.ca |

The retention time of a compound is its characteristic time to travel through the GC column under specific conditions. In the analysis of PCDDs, retention time windows are established for each homolog group (e.g., all HxCDDs) using a mixture of the first and last eluting isomers of that group. publications.gc.ca The identification of 1,2,4,6,7,9-HxCDD is confirmed if its retention time falls within the established HxCDD window. On a DB-5 column, 1,2,4,6,7,9-HxCDD is one of the earliest eluting HxCDD isomers. publications.gc.ca The exact retention time can vary depending on the specific GC conditions such as the temperature program, column length, and carrier gas flow rate. postnova.com

Table 4: Elution Order of Selected HxCDD Isomers on a DB-5 Column

| Elution Order | HxCDD Isomer |

| Early Eluting | 1,2,4,6,7,9-HxCDD / 1,2,4,6,8,9-HxCDD researchgate.netpublications.gc.ca |

| 1,2,3,4,7,8-HxCDD researchgate.net | |

| 1,2,3,6,7,8-HxCDD researchgate.net | |

| Late Eluting | 1,2,3,7,8,9-HxCDD researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Detection and Quantification

Due to the extremely low concentrations of 1,2,4,6,7,9-HxCDD in most samples and the potential for interferences, high-resolution mass spectrometry (HRMS) is the required detection technique. nih.govwell-labs.com HRMS provides the necessary sensitivity and selectivity to distinguish the target analyte from background noise and co-eluting compounds.

The quantification of 1,2,4,6,7,9-HxCDD is typically performed using the isotope dilution method. nih.govepa.gov In this technique, a known amount of a stable isotope-labeled analog of the target compound (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) is added to the sample before extraction. epa.govepa.gov This internal standard behaves chemically similarly to the native compound throughout the extraction and cleanup process. By comparing the response of the native analyte to the response of the labeled internal standard, an accurate quantification can be achieved, as this method corrects for any losses of the analyte during sample preparation. nih.gov The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect only the specific masses of the molecular ions of the native and labeled HxCDDs. publications.gc.ca For hexachlorinated dioxins, the instrument would monitor for the characteristic isotope cluster of the molecular ion.

Table 5: HRMS Parameters for 1,2,4,6,7,9-HxCDD Quantification

| Parameter | Description |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) publications.gc.ca |

| Monitored Ions | The two most abundant ions in the molecular isotope cluster for native and ¹³C₁₂-labeled HxCDD. |

| Quantification Method | Isotope Dilution jenck.comepa.gov |

| Internal Standard | ¹³C₁₂-labeled HxCDD congener (e.g., ¹³C₁₂-1,2,3,7,8,9-HxCDD) epa.gov |

Isotope Dilution Mass Spectrometry Approaches

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of dioxins, including 1,2,4,6,7,9-HxCDD. This method provides high accuracy and precision by using isotopically labeled internal standards.

In this approach, a known quantity of a ¹³C-labeled analog of the target analyte (e.g., ¹³C₁₂-1,2,4,6,7,9-HxCDD) is added to the sample at the beginning of the analytical procedure. This labeled standard behaves almost identically to the native (unlabeled) compound throughout extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled internal standard in the final extract, the concentration of the native analyte in the original sample can be accurately determined. This corrects for any losses of the analyte during sample preparation and analysis.

High-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the reference technique for IDMS analysis of dioxins, as outlined in methods like U.S. EPA Method 1613. nih.gov This technique offers the high sensitivity and selectivity needed to detect the extremely low concentrations at which these compounds are typically found in environmental and biological matrices. sepscience.com More recently, gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has also been recognized as a confirmatory method for dioxin analysis in food and feed. jenck.com

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry for Dioxin Analysis

| Feature | Description |

| Principle | Addition of a known amount of an isotopically labeled internal standard to the sample prior to analysis. |

| Instrumentation | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), Gas Chromatography/Tandem Mass Spectrometry (GC-MS/MS). sepscience.comjenck.com |

| Internal Standards | ¹³C-labeled analogs of the target dioxin congeners. |

| Advantages | High accuracy and precision, corrects for analyte losses during sample preparation. |

| Application | Quantification of dioxins in various matrices including water, soil, sediment, sludge, and tissue. nih.gov |

Ion Monitoring and Confirmation

In mass spectrometry-based methods for dioxin analysis, specific ions are monitored to ensure the accurate identification and quantification of 1,2,4,6,7,9-HxCDD. For chlorinated compounds, the characteristic isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) results in a distinctive cluster of molecular ions.

For hexachlorodibenzo-p-dioxins, the molecular ion cluster will consist of ions corresponding to molecules containing different combinations of ³⁵Cl and ³⁷Cl isotopes. The two most abundant ions in this cluster are typically monitored. The ratio of the intensities of these two ions must fall within a specified tolerance of the theoretical ratio to confirm the presence of the compound.

In addition to monitoring the molecular ions, fragment ions produced by the loss of a COCl group are also often monitored for confirmation. The monitoring of multiple ions with specific intensity ratios significantly reduces the likelihood of false positives from interfering compounds.

Table 2: Illustrative Ion Monitoring Parameters for a Hexachlorodibenzo-p-dioxin

| Ion Type | Description | Purpose |

| Molecular Ion (M+) | The unfragmented molecule with a positive charge. | Primary ion for quantification. |

| Isotope Ion (M+2) | The molecular ion containing one ³⁷Cl isotope in place of a ³⁵Cl. | Confirmation of identity based on isotopic ratio. |

| Fragment Ion | An ion formed by the fragmentation of the molecular ion (e.g., loss of COCl). | Additional confirmation of identity. |

Alternative and Emerging Detection Methods

While IDMS with HRGC/HRMS remains the benchmark, alternative and emerging methods are being developed to provide faster, more cost-effective, and field-portable screening of dioxins.

Immunoassay-Based Techniques

Immunoassays are analytical methods that utilize the specific binding of an antibody to its target antigen. ua.es For dioxin analysis, these techniques are typically used for screening purposes due to their high throughput and lower cost compared to mass spectrometry. nih.gov

The most common format is the enzyme-linked immunosorbent assay (ELISA). nih.gov In a competitive ELISA for dioxins, a sample extract is mixed with an antibody specific to a class of dioxins. This mixture is then added to a microplate well coated with a dioxin-enzyme conjugate. The dioxins in the sample compete with the enzyme-labeled dioxin for binding to the antibody. The amount of enzyme-labeled dioxin that binds to the antibody is inversely proportional to the concentration of dioxins in the sample. A substrate is then added that produces a colored product when it reacts with the enzyme, and the intensity of the color is measured to determine the dioxin concentration.

Table 3: Characteristics of Immunoassay-Based Techniques for Dioxin Detection

| Feature | Description |

| Principle | Specific binding of an antibody to dioxin or dioxin-like compounds. ua.es |

| Common Format | Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov |

| Output | Typically provides a total toxicity equivalent (TEQ) value. clu-in.org |

| Advantages | Rapid, high-throughput, cost-effective for screening. nih.gov |

| Limitations | Lower specificity than mass spectrometry, results are often semi-quantitative and require confirmation by a reference method. |

Nanospray Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Nanospray electrospray ionization (nano-ESI) is a variation of electrospray ionization that utilizes a much lower flow rate. nih.gov This results in smaller droplets and improved ionization efficiency, leading to enhanced sensitivity. nih.gov When coupled with tandem mass spectrometry (MS/MS), nano-ESI can be a powerful tool for the analysis of a wide range of compounds.

While not a conventional method for routine dioxin analysis due to their nonpolar nature, research into advanced ionization techniques is ongoing. Nanospray desorption electrospray ionization (nano-DESI) combined with MS/MS has been used for the in-situ imaging and identification of various metabolites and lipids directly from biological tissues without sample pretreatment. nih.gov This highlights the potential for developing sensitive ESI-based methods for persistent organic pollutants like 1,2,4,6,7,9-HxCDD in the future, potentially offering rapid analysis with minimal sample preparation.

Quality Assurance and Quality Control in Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for ensuring the reliability and validity of analytical data for 1,2,4,6,7,9-HxCDD. researchgate.netpageplace.de These procedures encompass all stages of the analytical process, from sample collection to data reporting.

Key QA/QC elements in dioxin analysis include:

Method Blanks: Analyzing a clean matrix to ensure that no contamination is introduced during the analytical process.

Laboratory Control Spikes: Analyzing a clean matrix spiked with a known amount of the analyte to assess the accuracy of the method.

Matrix Spike/Matrix Spike Duplicates: Adding a known amount of the analyte to a sample to evaluate the effect of the sample matrix on the analytical method.

Internal Standard Recoveries: Monitoring the recovery of isotopically labeled internal standards to ensure the efficiency of the extraction and cleanup procedures.

Calibration: Establishing a calibration curve with a series of standards to ensure the accurate quantification of the analyte. epa.gov

Confirmation of Identity: Verifying the presence of the analyte by meeting specific criteria, such as the correct retention time and ion abundance ratios.

Adherence to established protocols and the consistent application of these QA/QC measures are crucial for generating defensible data in the analysis of 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin.

Mechanistic Research on 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin and Dioxin Like Activity

Aryl Hydrocarbon Receptor (AhR) Binding Dynamics

The initial event in the mechanism of action for dioxin-like compounds is binding to the AhR. nih.govnih.gov This receptor is a cytosolic protein that, upon binding with a suitable ligand, triggers a cascade of events leading to changes in gene expression. nih.govmdpi.com The affinity of a specific congener for the AhR is a primary determinant of its potential to elicit a biological or toxic response. nih.gov

Structure-Activity Relationships for AhR Affinity

The science of structure-activity relationships (SAR) for dioxin-like compounds is well-established and clearly explains the low biological activity of 1,2,4,6,7,9-HxCDD. High-affinity binding to the AhR is critically dependent on several structural features:

Planarity: The molecule must be relatively flat to fit into the receptor's binding pocket.

Lateral Halogenation: The presence of halogen atoms (chlorine, in this case) at the lateral positions—2, 3, 7, and 8—is the most crucial requirement for high-affinity binding. nih.gov

1,2,4,6,7,9-HxCDD lacks chlorine atoms at the critical 2, 3, and 8 lateral positions. This substitution pattern sterically hinders the molecule from effectively binding within the AhR's ligand-binding pocket. nih.gov Consequently, its affinity for the receptor is negligible compared to congeners with the 2,3,7,8-substitution pattern, rendering it essentially inactive as a direct AhR agonist. nih.gov

AhR-Mediated Gene Expression and Signal Transduction

The binding of a potent ligand to the AhR initiates a well-defined signal transduction pathway that alters the expression of a battery of genes. nih.govnih.gov

Enzyme Induction Pathways (e.g., AHH activity)

Upon ligand binding and nuclear translocation, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.gov This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), which are located in the promoter regions of target genes. nih.govescholarship.org A primary and well-studied outcome of this activation is the induction of xenobiotic-metabolizing enzymes, particularly Cytochrome P450 1A1 (CYP1A1). escholarship.org The activity of CYP1A1 is often measured as aryl hydrocarbon hydroxylase (AHH) activity. nih.gov

However, because 1,2,4,6,7,9-HxCDD has an extremely low affinity for the AhR, it is a very weak or inactive inducer of this pathway. Studies on other non-2,3,7,8-substituted congeners, such as 1,3,6,8-TCDD, show that even at high concentrations, they only produce minimal AHH induction compared to the potent inducer 2,3,7,8-TCDD. nih.gov Therefore, 1,2,4,6,7,9-HxCDD is not expected to be a significant inducer of AHH activity or other AhR-mediated enzyme pathways.

Comparative Potency and Toxic Equivalency Factors (TEFs)

To assess the risk of complex mixtures of dioxin-like compounds, the scientific community developed the Toxic Equivalency Factor (TEF) concept. wikipedia.orgepa.gov A TEF expresses the relative potency of a specific congener compared to the most toxic form, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.org The total dioxin-like toxicity of a mixture can be expressed as a single value, the Toxic Equivalency (TEQ), by summing the product of the concentration of each congener and its respective TEF. wikipedia.orgcdc.gov

The World Health Organization (WHO) has established TEFs for the most significant dioxin-like compounds. The table below shows the internationally accepted WHO-2005 TEFs for several polychlorinated dibenzo-p-dioxins (PCDDs) for mammals, highlighting the importance of the 2,3,7,8 substitution pattern.

Table 1: WHO-2005 Toxic Equivalency Factors (TEFs) for Selected PCDDs

Derivation and Application of TEFs for HxCDDs

The Toxic Equivalency Factor (TEF) is a tool used to assess the risk of complex mixtures of dioxin-like compounds. cdc.govepa.gov This concept is based on the understanding that these compounds, while varying in their individual toxicity, share a common mechanism of action through the Aryl Hydrocarbon (Ah) receptor. wikipedia.orgresearchgate.net The TEF methodology simplifies risk assessment by expressing the toxicity of different dioxin-like congeners in terms of a single, well-studied compound, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is the most potent member of this class and is assigned a TEF of 1.0. cdc.govnih.gov

TEFs are derived through expert scientific judgment, consolidating data from a wide range of in vivo and in vitro studies. epa.govvu.nl The relative potency (ReP) of a specific congener compared to TCDD is determined for various toxicological endpoints, such as enzyme induction, thymic atrophy, and body weight loss. nih.gov A comprehensive database of these ReP values is evaluated to assign a single TEF value for each compound. vu.nl For a compound to be included in the TEF scheme, it must bind to the Ah receptor, elicit Ah receptor-mediated biochemical and toxic responses, and be persistent and accumulate in the food chain.

The primary application of TEFs is to calculate the total Toxic Equivalence (TEQ) of a mixture. cdc.govepa.gov The concentration of each individual dioxin-like compound in a sample is multiplied by its assigned TEF to determine its toxic equivalent concentration (TEC). cdc.gov These TECs are then summed to yield a single TEQ value for the entire mixture, which represents the combined TCDD-equivalent toxicity. cdc.govepa.gov This TEQ value can then be used in risk assessments. vu.nlnih.gov

A crucial factor for a polychlorinated dibenzo-p-dioxin (B167043) (PCDD) to exhibit significant dioxin-like toxicity and thus be assigned a TEF is the presence of chlorine atoms at positions 2, 3, 7, and 8. The specific compound of interest, 1,2,4,6,7,9-Hexachlorodibenzo-p-dioxin (1,2,4,6,7,9-HxCDD), lacks this 2,3,7,8-substitution pattern. Consequently, it is not considered to have significant dioxin-like toxicity and is not assigned a TEF by regulatory bodies like the World Health Organization (WHO). The TEFs for the toxicologically significant HxCDD congeners are based on their 2,3,7,8-chlorine substitution.

The table below presents the WHO-2005 TEFs for the three Hexachlorodibenzo-p-dioxin congeners that are included in the TEF scheme.

| Compound Name | Abbreviation | CAS Number | WHO-2005 TEF |

|---|---|---|---|

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,4,7,8-HxCDD | 39227-28-6 | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,6,7,8-HxCDD | 57653-85-7 | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | 1,2,3,7,8,9-HxCDD | 19408-74-3 | 0.1 |

Additive Effects in Mixtures of Dioxin-Like Compounds

A foundational assumption of the TEF methodology is the principle of dose additivity. epa.govnih.gov This principle posits that the combined effect of a mixture of dioxin-like compounds can be predicted by simply summing the potency-adjusted doses of the individual constituents. researchgate.net In essence, it assumes that the compounds in the mixture act independently through a common mechanism of action without synergistic (greater than additive) or antagonistic (less than additive) interactions. sciencenews.org

This assumption of additivity has been evaluated for numerous endpoints, including carcinogenicity. nih.gov For instance, a two-year rodent cancer bioassay studied the effects of TCDD, 3,3′,4,4′,5-pentachlorobiphenyl (PCB-126), and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) individually and as a mixture. nih.gov The results demonstrated that the dose-response curve for the mixture could be accurately predicted from a combination of the potency-adjusted doses of the individual compounds. nih.govresearchgate.net The study concluded that the TEF values adequately predicted the incidence of liver tumors induced by the mixture, providing strong support for the use of dose additivity in cancer risk assessments for dioxins. nih.govresearchgate.net

The concept of potency-adjusted dose additivity has been a cornerstone of risk assessment for these compounds for decades. nih.gov The risk associated with a mixture of dioxin-like compounds is estimated based on the effects of TCDD, using the TEQ as the dose metric. nih.gov This approach relies on the similar shape of the dose-response curves for individual dioxin-like compounds and their mixtures. researchgate.net Research indicates that for endpoints such as hepatic, lung, and oral mucosal neoplasms, the shape of the dose-response curves is consistent across studies of individual chemicals and their mixtures, further validating the additivity assumption. researchgate.net

In Vitro and In Vivo Correlation Studies

Significant research has focused on correlating the results from in vitro (cell-based) assays with in vivo (whole-animal) toxicological outcomes for dioxin-like compounds. These studies are crucial for understanding mechanisms of toxicity and for developing more efficient methods for screening and assessing the potential hazards of these chemicals. nih.govnih.gov A strong correlation has been established between in vitro bioassays that measure Ah receptor-mediated responses and various in vivo toxic endpoints. nih.govresearchgate.netfao.org

In vitro studies often utilize cell lines, such as the rat hepatoma H-4-II E cell line, to measure endpoints like the induction of enzymes, including aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD). nih.gov The potency of a compound in these assays is typically expressed as an EC50 value (the concentration that produces 50% of the maximum response).

These in vitro results have shown an excellent linear correlation with in vivo toxicity data. nih.govnih.gov For example, the -log EC50 values for AHH or EROD induction in cell culture correlate strongly with the -log ED50 values (the dose that causes an effect in 50% of the test units) for toxic effects observed in rats, such as thymic atrophy and body weight loss. nih.gov This suggests that in vitro enzyme induction data can be used to quantitatively estimate the in vivo toxicity of PCDD congeners. nih.gov Similar correlations have been observed in avian species, where in vitro EROD induction in cultured hepatocytes is significantly correlated with in vivo embryo mortality from egg injection studies. researchgate.net

This strong in vitro-in vivo correlation is rooted in the shared Ah receptor-mediated mechanism of action that underlies both the biochemical responses measured in cells and the toxic effects observed in organisms. nih.govnih.gov The ability of in vitro assays to predict in vivo potency supports their use in evaluating the relative sensitivity of different species to dioxin-like compounds and reduces the need for extensive in vivo toxicity testing. researchgate.net

The table below summarizes key endpoints used in correlation studies.

| Assay Type | Typical Endpoints Measured | Relevance |

|---|---|---|

| In Vitro | Aryl Hydrocarbon Hydroxylase (AHH) Induction | Measures Ah receptor-mediated enzyme induction in cell cultures. |

| In Vitro | Ethoxyresorufin-O-deethylase (EROD) Induction | A sensitive biomarker for Ah receptor activation in cell cultures (e.g., hepatocytes). |

| In Vivo | Thymic Atrophy | A well-characterized toxic effect of dioxin-like compounds in animal models. |

| In Vivo | Body Weight Loss | A general indicator of toxicity in whole-animal studies. |

| In Vivo | Hepatotoxicity (Liver Tumors) | A key endpoint for long-term carcinogenicity bioassays. |

Environmental Degradation and Remediation of 1,2,4,6,7,9 Hexachlorodibenzo P Dioxin

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 1,2,4,6,7,9-HxCDD, the primary abiotic degradation mechanisms include photolysis and, to a lesser extent, atmospheric oxidation.

Photolysis Mechanisms (Direct and Sensitized)

Photolysis, or photodegradation, is the decomposition of molecules by light and represents the most effective natural degradation mechanism for polychlorinated dibenzo-p-dioxins (PCDDs) researchgate.net. This process can occur through direct or sensitized pathways.

Direct Photolysis: In direct photolysis, the HxCDD molecule directly absorbs ultraviolet (UV) radiation from sunlight, leading to an excited state. This excess energy can cause the cleavage of carbon-chlorine bonds, resulting in a stepwise reductive dechlorination. For similar HxCDD isomers, studies have shown that chlorine atoms in lateral positions (2, 3, 7, and 8) are more readily cleaved than those in peri positions (1, 4, 6, and 9). The process typically leads to the formation of less chlorinated, and often less toxic, pentachlorodibenzo-p-dioxins (PeCDDs) and tetrachlorodibenzo-p-dioxins (TCDDs) nih.gov. Solutions of HxCDD congeners have been shown to be sensitive to light, degrading upon exposure to sunlight or artificial UV irradiation researchgate.net.

Sensitized Photolysis: This process involves a "sensitizer" molecule, such as humic substances or titanium dioxide (TiO2), which absorbs light energy and transfers it to the HxCDD molecule, initiating degradation. This can also occur via the generation of reactive species like hydroxyl radicals. Photocatalytic procedures using TiO2 films under UV irradiation have demonstrated significantly faster degradation rates for HxCDDs compared to direct photolysis nih.gov. The rate of degradation in these systems tends to decrease as the degree of chlorination increases nih.gov.

The rate of photolysis is influenced by the environmental medium. While it can be relatively rapid in organic solvents or on surfaces, its effectiveness in soil and sediment is limited by the availability of light.

| Degradation Process | HxCDD Isomer Studied | Medium/Conditions | Observed Rate/Half-life | Reference |

| Direct Photolysis | 1,2,3,6,7,8-HxCDD | Solid Phase / UV light | Rate Constant: 0.0666 h⁻¹ | nih.gov |

| Photocatalysis | 1,2,3,6,7,8-HxCDD | TiO₂ film / 365 nm UV | Rate Constant: 0.2474 h⁻¹ | nih.gov |

Oxidative Degradation in the Atmosphere

The primary oxidative species in the troposphere responsible for the degradation of organic compounds is the hydroxyl radical (•OH), often referred to as the "detergent" of the atmosphere nih.govscispace.com. The reaction with •OH radicals is a significant atmospheric removal process for many persistent organic pollutants nih.gov.

However, the atmospheric fate of 1,2,4,6,7,9-HxCDD is dictated by its physical properties. Due to its very low vapor pressure, it is expected to exist almost exclusively adsorbed to particulate matter in the ambient atmosphere asm.org. This partitioning onto particles significantly limits its availability for gas-phase reactions with hydroxyl radicals. Consequently, direct photooxidation in the atmosphere is not considered a major degradation pathway for this compound asm.org. While the compound is airborne, its degradation is more likely to be governed by the photolytic processes on the surface of the particles or by eventual deposition to soil and water.

Hydrolytic Stability in Environmental Media

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of 1,2,4,6,7,9-HxCDD, like other PCDDs, consists of stable aromatic rings and ether linkages, with chlorine atoms bonded to the rings. This structure lacks functional groups that are susceptible to hydrolysis. As a result, 1,2,4,6,7,9-HxCDD is considered hydrolytically stable and is not expected to undergo hydrolysis under typical environmental conditions asm.org.

Bioremediation Strategies

Bioremediation utilizes microorganisms to break down environmental pollutants. For PCDDs, this approach offers a potentially cost-effective and environmentally sound method for decontamination.

Aerobic Biodegradation Pathways

Under aerobic (oxygen-present) conditions, certain bacteria can degrade PCDDs, although the process is generally slow and more effective for less-chlorinated congeners uth.gr. The initial step in the aerobic degradation of dioxins is typically an attack by a dioxygenase enzyme.

Bacterial Catabolism (e.g., Sphingomonas wittichii)

One of the most well-studied dioxin-degrading microorganisms is the bacterium Sphingomonas wittichii (strain RW1) nih.govdoe.gov. This bacterium can utilize unchlorinated dibenzo-p-dioxin (B167043) as its sole source of carbon and energy and can co-metabolize a range of chlorinated congeners doe.govnih.gov.

The catabolic pathway in S. wittichii RW1 is initiated by a ring-hydroxylating dioxygenase enzyme nih.gov. This enzyme attacks one of the aromatic rings at an angular position adjacent to the ether bridge, incorporating two hydroxyl groups. This creates an unstable hemiacetal, which spontaneously cleaves.

Studies on the closely related 1,2,3,4,7,8-HxCDD have demonstrated this pathway, showing its transformation into metabolites such as tetrachlorocatechol (B74200) nih.govasm.orgnih.gov. The specific substitution pattern of chlorine atoms on the dioxin molecule significantly influences its degradability by the bacterium nih.govnih.gov. While 1,2,3,4,7,8-HxCDD is degraded, other congeners like 1,2,3,7,8-PeCDD and 2,3,7-trichlorodibenzo-p-dioxin (B1595472) were found to be resistant to attack by S. wittichii RW1, highlighting the enzyme's specificity nih.govnih.gov. Although the specific degradation of 1,2,4,6,7,9-HxCDD has not been detailed, the established pathway for other HxCDDs serves as the primary model for its potential aerobic bacterial catabolism.

| Organism | Substrate Isomer | Key Enzyme System | Identified Metabolites | Reference |

| Sphingomonas wittichii RW1 | 1,2,3,4,7,8-HxCDD | Dioxin Dioxygenase | Tetrachlorocatechol, 2-methoxy-3,4,5,6-tetrachlorophenol | nih.govasm.orgcapes.gov.br |

| Sphingomonas wittichii RW1 | 1,2,3-Trichlorodibenzo-p-dioxin | Dioxin Dioxygenase | 3,4,5-Trichlorocatechol | nih.govnih.gov |

Fungal Degradation Mechanisms

Certain fungi, particularly white-rot fungi, have demonstrated the ability to degrade a wide range of persistent organic pollutants, including chlorinated dioxins. This capability is largely attributed to their extracellular lignin-modifying enzymes.

Lignin-degrading fungi, such as those from the genus Phanerochaete, secrete a suite of powerful oxidative enzymes. The primary enzymes involved in the degradation of complex aromatic compounds are lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. These enzymes are not specific to lignin but can co-metabolically degrade various xenobiotic compounds, including HxCDDs.

The degradation process is initiated by the oxidative attack of these enzymes on the dioxin structure. For instance, the degradation of 2,7-dichlorodibenzo-p-dioxin (B167052) by Phanerochaete chrysosporium involves the oxidative cleavage of the dioxin ring, a process catalyzed by LiP. This initial step generates chlorinated benzoquinone intermediates. These intermediates then undergo a series of reduction, methylation, and further oxidation reactions, leading to the removal of chlorine atoms before the aromatic ring is ultimately cleaved. While the specific pathway for 1,2,4,6,7,9-HxCDD is not fully elucidated, it is expected to follow a similar pattern of enzymatic attack and degradation.

| Enzyme | Role in Dioxin Degradation |

| Lignin Peroxidase (LiP) | Catalyzes the initial oxidative cleavage of the dioxin ring structure, a critical step in initiating the degradation cascade. |

| Manganese Peroxidase (MnP) | Oxidizes intermediate compounds, contributing to the further breakdown of the molecule and the removal of chlorine substituents. |

| Laccase | A multi-copper oxidase that can also participate in the oxidation of phenolic intermediates, although its direct role in the initial attack on highly chlorinated dioxins is less defined. |

Anaerobic Reductive Dechlorination

Under anaerobic conditions, a key degradation pathway for highly chlorinated compounds like 1,2,4,6,7,9-HxCDD is reductive dechlorination. This process involves the removal of chlorine atoms from the dioxin molecule, with a concurrent addition of hydrogen atoms.

The primary microorganisms implicated in the reductive dechlorination of chlorinated dioxins belong to the genus Dehalococcoides. nih.govdoi.org These anaerobic bacteria are known as organohalide-respiring bacteria because they can use chlorinated compounds as electron acceptors for energy production, a process termed dehalorespiration. nih.govresearchgate.net

Enrichment cultures from contaminated sediments have demonstrated the ability to dechlorinate various polychlorinated dibenzo-p-dioxins (PCDDs). nih.govfrontiersin.org The dechlorination process typically proceeds sequentially, with the removal of one chlorine atom at a time. For higher chlorinated dioxins, the removal of chlorine atoms from the lateral positions (2, 3, 7, and 8) is a critical step in reducing the toxicity of the compound. Studies on other PCDDs have shown that dechlorination can lead to the formation of less chlorinated and consequently less toxic congeners. frontiersin.orgnih.gov

| Microbial Genus | Role in Anaerobic Dechlorination |

| Dehalococcoides | A key group of bacteria capable of organohalide respiration, using chlorinated dioxins as terminal electron acceptors and mediating their reductive dechlorination. nih.govdoi.orgresearchgate.net |

| Dehalobacter | Implicated in the reductive dechlorination of other chlorinated aromatic compounds and may play a role in dioxin degradation within mixed microbial communities. |

| Sulfurospirillum | Found in dioxin-dechlorinating enrichment cultures, suggesting a potential role in the overall degradation process, possibly in synergy with other dechlorinating bacteria. frontiersin.org |

| Trichococcus | Also identified in microbial consortia that exhibit dioxin dechlorination activity, indicating its potential involvement in the complex anaerobic food web that supports this process. frontiersin.org |

The removal of chlorine atoms during anaerobic reductive dechlorination can exhibit stereospecificity, meaning that chlorine atoms at certain positions on the dioxin molecule are preferentially removed over others. This specificity is dictated by the enzymes involved in the dehalorespiration process.

For PCDDs, there is a general pattern of removing chlorine atoms from the peri-positions (1, 4, 6, and 9) before the lateral positions (2, 3, 7, and 8). frontiersin.org This is significant because the toxicity of dioxin congeners is largely determined by the presence of chlorine atoms at the 2, 3, 7, and 8 positions. The stereospecific removal of these lateral chlorines is a key detoxification step. While the precise stereospecificity for 1,2,4,6,7,9-HxCDD has not been extensively detailed, it is anticipated that microbial populations would target the removal of chlorine atoms from the lateral positions to yield less toxic pentachlorinated and tetrachlorinated congeners.

Advanced Remediation Technologies